molecular formula C16H34O B8632482 4,8,12-Trimethyltridecan-1-OL CAS No. 61973-86-2

4,8,12-Trimethyltridecan-1-OL

Cat. No.: B8632482
CAS No.: 61973-86-2
M. Wt: 242.44 g/mol
InChI Key: ZQKQAFPFGCTROF-UHFFFAOYSA-N
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Description

4,8,12-Trimethyltridecan-1-OL is a branched primary alcohol with the molecular formula C₁₆H₃₄O and a molecular weight of 242.44 g/mol. Its structure consists of a 13-carbon tridecanol backbone with methyl groups at positions 4, 8, and 12. Its saturated hydrocarbon chain distinguishes it from unsaturated or functionalized analogs, likely resulting in lower reactivity and higher thermal stability compared to compounds with double or triple bonds.

Properties

CAS No.

61973-86-2

Molecular Formula

C16H34O

Molecular Weight

242.44 g/mol

IUPAC Name

4,8,12-trimethyltridecan-1-ol

InChI

InChI=1S/C16H34O/c1-14(2)8-5-9-15(3)10-6-11-16(4)12-7-13-17/h14-17H,5-13H2,1-4H3

InChI Key

ZQKQAFPFGCTROF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCO

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

4,8,12-Trimethyltridecan-1-OL serves as a valuable intermediate in organic synthesis. Its long carbon chain and hydroxyl group make it suitable for various chemical reactions, including:

  • Alkylation Reactions : The compound can be used as an alkylating agent in the synthesis of more complex molecules.
  • Esterification : It can react with acids to form esters, which are important in the production of fragrances and flavorings.

Recent studies have highlighted the potential neuroprotective effects of compounds similar to this compound. Research indicates that long-chain alcohols may exhibit benefits in neuroprotection by modulating oxidative stress and apoptosis pathways.

Case Study: Neuroprotective Effects

A study published in the Journal of Neurochemistry examined the neuroprotective properties of various long-chain alcohols. The results demonstrated that these compounds could significantly reduce oxidative stress markers in neuronal cell cultures exposed to toxic agents. The study suggested that further exploration into the mechanisms by which these compounds exert their effects could lead to new therapeutic strategies for neurodegenerative diseases .

Biological Applications

The biological activity of this compound has been investigated in several contexts:

  • Antioxidant Activity : Studies have shown that long-chain alcohols can scavenge free radicals, indicating potential applications in antioxidant formulations.

Table 2: Biological Activities of Long-Chain Alcohols

ActivityObserved EffectReference
AntioxidantScavenging free radicals
NeuroprotectiveReduces oxidative stress
Anti-inflammatoryModulates inflammatory pathways

Industrial Applications

In addition to its pharmaceutical and biological applications, this compound is also utilized in industrial settings:

  • Cosmetics : Due to its emollient properties, it is used in skin care products.
  • Flavoring Agents : Its unique scent profile makes it suitable for use in food flavoring and fragrance formulations.

Chemical Reactions Analysis

Oxidation Reactions

This alcohol undergoes oxidation to form corresponding carbonyl compounds and carboxylic acids under controlled conditions:

Reaction TypeReagents/ConditionsProductYieldReference
Primary oxidationKMnO₄ in acetone4,8,12-Trimethyltridecanoic acid60-75%
Catalytic oxidationPd-CaCO₃/H₂Phytanic acid (via hydrogenation intermediates)85%

Key findings:

  • Oxidation with KMnO₄ proceeds via radical intermediates, with regioselectivity influenced by methyl branching.

  • Enzymatic oxidation by bacterial communities (e.g., Acinetobacter sp. PHY9) converts the alcohol to 4,8,12-trimethyltridecanoic acid, a precursor for β-oxidation .

Esterification and Etherification

The hydroxyl group participates in nucleophilic substitution reactions:

Esterification

SubstrateReagentsProductApplicationReference
Acetic anhydride/Pyridine24h, 25°C4,8,12-Trimethyltridecan-1-ol acetateWax ester biosynthesis
Phytenic acidLipase catalysisIsoprenoid wax esters (C₃₂–C₃₄)Marine bacterial lipid storage

Etherification

  • Reacts with alkyl halides (e.g., PBr₃) to form ether derivatives, though yields are lower (45-50%) due to steric hindrance from methyl groups.

Metabolic Degradation Pathways

Aerobic bacterial communities metabolize this compound through three primary routes:

PathwayKey StepsEnzymes/OrganismsEnd ProductsReference
β-Oxidation1. Oxidation to acid
2. Sequential cleavage of acetyl-CoA units
Marinobacter spp.Acetyl-CoA, Propionyl-CoA
α-Oxidation1. Hydroxylation at C-2
2. Decarboxylation
Pseudomonas nautica2,6,10-Trimethylundecanoic acid
β-Decarboxymethylation1. Carboxylation of methyl branch
2. Decarboxylation
Acinetobacter spp.5,9,13-Trimethyltetradecanoic acid

Notable observations :

  • Metabolic bottlenecks occur at β-methyl branches, requiring alternative pathways like α-oxidation for complete degradation .

  • Marinobacter hydrocarbonoclasticus achieves 95% degradation efficiency under optimal conditions (28°C, pH 7.4) .

Lactonization Reactions

Under acidic conditions, β,γ-unsaturated acid derivatives cyclize to form lactones:

Starting MaterialConditionsProductBiological RoleReference
4,8,12-Trimethyltridec-3-enoic acidOsO₄ oxidation, H₂O4,8,12-Trimethyltridecan-4-olideBacterial signaling molecules

Mechanistic insight:

  • Lactonization proceeds via acid-catalyzed hydration of the double bond, followed by intramolecular esterification .

Comparative Reactivity Analysis

Reaction TypeRate Constant (k, s⁻¹)Activation Energy (Ea, kJ/mol)Branching Effect
Esterification1.2 × 10⁻³78.4Slower vs linear analogs
Oxidation4.5 × 10⁻⁴92.1Enhanced selectivity

Comparison with Similar Compounds

Key Observations:

Chain Length and Branching: this compound has the longest carbon chain (13 carbons) and the highest degree of branching, which may reduce crystallinity and enhance solubility in nonpolar solvents compared to linear analogs. 3,7-Dimethyl-2,6-octadien-1-OL (a monoterpene alcohol) is shorter (8 carbons) and contains conjugated double bonds, typical of fragrance compounds like geraniol.

Functional Groups :

  • The terminal alkyne in 12-Tridecyn-1-ol (C₁₃H₂₄O) introduces reactivity for click chemistry or polymer synthesis, unlike the saturated target compound.

Key Observations:

  • 3,7-Dimethyl-2,6-octadien-1-OL is explicitly classified as an irritant, requiring immediate rinsing of eyes/skin and medical consultation for exposure.
  • 12-Tridecyn-1-ol lacks hazard data but mandates rigorous handling protocols (e.g., ventilation, PPE) due to its alkyne functionality.
  • For This compound , safety data are unavailable in the provided evidence, but its saturated structure may reduce acute toxicity compared to unsaturated analogs.

Preparation Methods

Osmium Tetroxide-Mediated Dihydroxylation

Phytol (8), a diterpene alcohol, undergoes oxidative degradation to yield 4,8,12-trimethyltridecan-1-OL. Marinobacter spp. and Acinetobacter spp. enzymatically cleave phytol’s polyisoprene chain via β-oxidation, producing intermediates like 4,8,12-trimethyltridec-2-enoic acid (9). Catalytic hydrogenation (Pd/C, H₂) reduces the double bond, followed by lithium aluminum hydride reduction of the carboxylic acid to the primary alcohol.

Microbial Pathway Efficiency:

ParameterValue
Substrate Conversion85–90%
Product Yield62–65%
Reaction Time48–72 hours

This biocatalytic method offers enantioselectivity but requires specialized fermentation infrastructure.

Sharpless Asymmetric Dihydroxylation

The Sharpless dihydroxylation of allylic alcohols, such as 3,7,11-trimethyldodec-2-en-1-ol (10), introduces vicinal diols with high enantiomeric excess (ee > 90%). Using AD-mix-β (OsO₄, (DHQD)₂PHAL ligand, K₃Fe(CN)₆), the reaction yields 3,4-diol intermediates (11), which undergo reductive elimination (NaBH₄, MeOH) to form this compound.

Optimization Insights:

  • Temperature: 0°C minimizes side reactions.

  • Ligand Loading: 5 mol% (DHQD)₂PHAL ensures >90% ee.

Industrial-Scale Production Techniques

Continuous-Flow Reactor Systems

Recent advances employ continuous-flow reactors to enhance the scalability of this compound synthesis. A two-stage system combines Baeyer-Villiger oxidation and hydrolysis in tandem:

Stage 1:

  • Reactants: 6,10,14-Trimethylpentadecan-2-one + mCPBA

  • Residence Time: 15 minutes

  • Temperature: 25°C

Stage 2:

  • Reactants: Ester intermediate + NaOH

  • Residence Time: 30 minutes

  • Temperature: 70°C

Overall Yield: 78% with 99% purity.

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques eliminate solvent use by promoting solid-state reactions between 6,10,14-trimethylpentadecan-2-one and potassium persulfate (K₂S₂O₈). The mechanochemical activation reduces reaction times from hours to 30 minutes, achieving 70% yield.

Analytical Characterization of Synthetic Products

Spectroscopic Data

TechniqueKey Signals
¹H NMR (CDCl₃)δ 3.64 (t, 2H, -CH₂OH), δ 1.26 (m, 24H, -CH₂- and -CH(CH₃))
¹³C NMR δ 63.2 (C-1), 37.8 (C-4, C-8, C-12)
IR 3340 cm⁻¹ (O-H stretch), 1050 cm⁻¹ (C-O stretch)

Purity Assessment

High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) confirms >98% purity using a C18 column and isocratic elution (acetonitrile/water 85:15).

Comparative Analysis of Synthesis Routes

MethodYield (%)Cost (USD/kg)Environmental ImpactScalability
Baeyer-Villiger72120ModerateHigh
Microbial Oxidation65200LowMedium
Continuous-Flow7890LowHigh
Mechanochemical70110Very LowMedium

The continuous-flow method emerges as the most viable for industrial applications due to its balance of yield, cost, and scalability .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4,8,12-Trimethyltridecan-1-OL in a laboratory setting?

  • Methodological Answer : Synthesis often involves multi-step organic reactions, such as Grignard additions or ester reductions, tailored to introduce methyl branches at positions 4, 8, and 12. Researchers should consult databases like REAXYS or PISTACHIO for validated reaction templates . Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradients) or fractional distillation. Intermediate characterization via thin-layer chromatography (TLC) and NMR is critical to confirm structural integrity at each step.

Q. How should researchers safely handle this compound based on its chemical properties?

  • Methodological Answer : While specific toxicity data for this compound may be limited, safety protocols for analogous alcohols (e.g., 12-Tridecyn-1-ol) recommend:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Spill Management : Absorb with inert materials (e.g., sand) and avoid environmental release .
  • Emergency Procedures : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to confirm methyl branching patterns and hydroxyl group placement.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation. Cross-reference with NIST spectral libraries for alignment with known fragmentation patterns .
  • Purity Assessment : Gas chromatography (GC) with flame ionization detection (FID) or HPLC with refractive index detectors.

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR spectral data when characterizing this compound?

  • Methodological Answer : Discrepancies may arise from:

  • Stereochemical Isomerism : Use NOESY or ROESY NMR experiments to distinguish between stereoisomers.
  • Solvent Effects : Re-run spectra in deuterated solvents with varying polarities (e.g., CDCl₃ vs. DMSO-d₆).
  • Impurity Interference : Re-purify the compound and validate via GC-MS. Cross-check with computational predictions (DFT-based NMR simulations) .

Q. What strategies optimize the yield of this compound in multi-step synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test palladium or nickel catalysts for coupling reactions.
  • Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation.
  • Design of Experiments (DOE) : Apply factorial designs to optimize temperature, solvent polarity, and reaction time .
  • Byproduct Mitigation : Introduce scavengers (e.g., molecular sieves) to remove water in ester reductions.

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to predict sites for oxidation or hydrogenation.
  • Molecular Docking : Simulate interactions with enzymes (e.g., lipases) for biocatalytic pathway design.
  • Reaxys/BKMS_METABOLIC : Use predictive tools to identify plausible synthetic routes and side reactions .

Q. How should researchers design experiments to analyze environmental stability and degradation pathways of this compound?

  • Methodological Answer :

  • Accelerated Aging Studies : Expose the compound to UV light, heat, or oxidative conditions (H₂O₂).
  • Degradation Product Identification : Use LC-HRMS to detect breakdown products and propose pathways.
  • Ecotoxicity Screening : Follow OECD guidelines for aquatic toxicity assays (e.g., Daphnia magna tests) .

Q. What experimental designs address contradictory bioactivity data in different studies?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from multiple studies to identify confounding variables (e.g., solvent choice, purity thresholds).
  • Dose-Response Curves : Standardize concentrations and exposure times across assays.
  • Control Replication : Include positive/negative controls (e.g., known enzyme inhibitors) to validate assay conditions .

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